molecular formula C20H18N2O5S B14387979 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide CAS No. 89914-09-0

4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B14387979
CAS No.: 89914-09-0
M. Wt: 398.4 g/mol
InChI Key: COSKSKZSKNCIGA-UHFFFAOYSA-N
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Description

4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a sulfonamide group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Coupling Reaction: The coupling of the nitrophenoxy group with the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Sulfonic acid derivative: Formed by the reduction of the sulfonamide group.

    Halogenated derivatives: Formed by the substitution of the methyl group.

Scientific Research Applications

4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-{[2-(2-aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.

    4-Methyl-N-{[2-(2-chlorophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

    4-Methyl-N-{[2-(2-hydroxyphenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic applications. Additionally, the combination of the nitrophenoxy and sulfonamide groups can enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.

Properties

CAS No.

89914-09-0

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

4-methyl-N-[[2-(2-nitrophenoxy)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H18N2O5S/c1-15-10-12-17(13-11-15)28(25,26)21-14-16-6-2-4-8-19(16)27-20-9-5-3-7-18(20)22(23)24/h2-13,21H,14H2,1H3

InChI Key

COSKSKZSKNCIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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